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salinosporamide B - 863126-95-8

salinosporamide B

Catalog Number: EVT-281523
CAS Number: 863126-95-8
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Salinosporamide B is a salinosporamide.
salinosporamide B is a natural product found in Salinispora tropica with data available.
Source

Salinosporamide B is isolated from the marine actinomycete Salinispora tropica, which was first discovered in marine sediments. The compound is produced through fermentation processes, utilizing specific growth conditions that favor the production of secondary metabolites.

Classification

Salinosporamide B belongs to a class of compounds known as β-lactones. It is structurally related to other salinosporamides, including salinosporamide A, which is noted for its potent anticancer properties. Salinosporamide B's classification as a proteasome inhibitor places it within a group of compounds that are being explored for therapeutic applications in oncology.

Synthesis Analysis

Methods

The synthesis of salinosporamide B can be achieved through various methods, including total synthesis and semi-synthesis. The total synthesis involves multiple steps that construct the complex molecular framework from simpler organic compounds.

  1. Total Synthesis: This approach typically starts with readily available precursors and employs strategic reactions such as cyclization and functional group transformations to build the bicyclic structure characteristic of salinosporamides.
  2. Semi-Synthesis: This method often involves modifying naturally occurring precursors to produce salinosporamide B. It may include steps such as esterification or oxidation to achieve the desired chemical structure.

Technical Details

The synthetic routes often utilize techniques such as:

  • Nucleophile-promoted bis-cyclization: This key step generates both γ-lactam and β-lactone structures from keto acids, a hallmark of salinosporamide synthesis.
  • Chiral pool synthesis: Using chiral starting materials can enhance enantioselectivity in the final product.
Molecular Structure Analysis

Structure

The molecular structure of salinosporamide B features a bicyclic core with a β-lactone ring and a γ-lactam moiety. The specific stereochemistry of these rings is crucial for its biological activity.

Data

  • Molecular formula: C₁₃H₁₅N₃O₃
  • Molecular weight: 253.28 g/mol
  • Structural representation: The compound's structure can be depicted using standard chemical notation, highlighting its key functional groups.
Chemical Reactions Analysis

Reactions

Salinosporamide B undergoes several chemical reactions that are significant for its synthesis and functionality:

  1. Cyclization Reactions: These are critical in forming the bicyclic structure from linear precursors.
  2. Hydrolysis: The β-lactone can be hydrolyzed under certain conditions, affecting its stability and reactivity.
  3. Oxidation: Modifications through oxidation can lead to derivatives with altered biological activities.

Technical Details

The reactions are typically monitored using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to ensure correct product formation and purity.

Mechanism of Action

Process

Salinosporamide B exerts its biological effects primarily through inhibition of the proteasome, leading to accumulation of regulatory proteins that induce apoptosis in cancer cells. The mechanism involves binding to the active site of the proteasome, disrupting its function and triggering cell death pathways.

Data

  • Inhibition Constant (IC₅₀): Salinosporamide B has been reported to have an IC₅₀ value in the low nanomolar range, indicating potent activity against proteasomes.
  • Biological assays: Various assays confirm its efficacy in different cancer cell lines, showcasing its potential as an anticancer agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Salinosporamide B typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Salinosporamide B can react with nucleophiles due to its electrophilic β-lactone structure.
Applications

Scientific Uses

Salinosporamide B is primarily researched for its potential applications in:

  • Cancer Therapy: As a proteasome inhibitor, it is being explored for treating various malignancies, particularly multiple myeloma and solid tumors.
  • Drug Development: Its unique structure makes it a candidate for further modification and optimization in drug design processes aimed at enhancing efficacy and reducing side effects.
Biosynthetic Pathways and Enzymatic Mechanisms

Gene Cluster Architecture and Modular PKS-NRPS Assembly Lines

Salinosporamide B is biosynthesized by the marine actinobacterium Salinispora tropica through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway encoded within the 41-kb sal gene cluster. This cluster comprises 29 open reading frames organized into discrete functional modules [1] [8]. The core assembly involves two megasynthetases:

  • SalA: A bimodular PKS with non-canonical domain architecture (ACPL–KS1–ATL–AT1–ACP1–C2)
  • SalB: A monomodular NRPS (C–A–PCP)

The biosynthetic sequence initiates with acetyl-CoA loading onto SalA-ACPL, followed by elongation with ethylmalonyl-CoA (for salinosporamide B) via SalA-AT1. Concurrently, SalB activates and loads the non-proteinogenic amino acid cyclohexenylalanine (derived from prephenate by SalX/SalY enzymes) onto its PCP domain. The SalA C2 domain catalyzes transacylation and condensation between the polyketide intermediate and amino acid, generating a linear PCP-tethered precursor [2] [8].

Table 1: Core Enzymes in Salinosporamide B Biosynthesis

GeneProtein FunctionDomain ArchitectureRole in Pathway
salAHybrid PKS-NRPSACPL–KS1–ATL–AT1–ACP1–C2Chain elongation & condensation
salBNRPS didomainC–A–PCPCyclohexenylalanine activation
salCStandalone ketosynthaseKS0 domainBicyclization & offloading
salDCytochrome P450MonooxygenaseAmino acid hydroxylation
salGCarboxylase/reductaseCCR homologEthylmalonyl-CoA formation

Role of Standalone Ketosynthases in γ-Lactam-β-Lactone Bicyclization

The γ-lactam-β-lactone bicyclic core formation represents a distinctive biochemical transformation mediated by SalC, a standalone ketosynthase (KS) lacking canonical Cys-His-His catalytic residues. SalC contains a KS0 domain with an atypical Asn-His-His triad instead of the classical cysteine-based nucleophile [2] [7]. Experimental characterization reveals SalC performs dual functions:

  • Transacylation: Transfers the linear PCP-bound intermediate to its active site
  • Tandem cyclization: Catalyzes intramolecular aldol condensation to form the γ-lactam ring, followed by β-lactone closure via nucleophilic attack of the C12 hydroxyl on the thioester carbonylCrystal structure analysis (2.85 Å resolution) confirms SalC’s substrate-binding pocket accommodates the keto-amide intermediate. Site-directed mutagenesis of Asn120 (within the catalytic triad) ablates bicyclization activity, confirming its mechanistic necessity [2].

Table 2: Catalytic Residues in Ketosynthase Domains

KS TypeCatalytic TriadNucleophileFunction
Classical KSCys-His-HisCysteine thiolDecarboxylative condensation
SalC (KS0)Asn-His-HisWater-mediatedAldol/lactonization
ObiF TESer-His-HisSerine hydroxylβ-Lactone formation

Substrate Specificity of Ethylmalonyl-CoA Incorporation

Salinosporamide B biosynthesis requires ethylmalonyl-CoA as the PKS extender unit, distinguishing it from the chloroethylmalonyl-CoA precursor of salinosporamide A. The SalA-AT1 acyltransferase domain governs this substrate selectivity through precise molecular recognition:

  • Kinetic studies reveal SalA-AT1 has 10-fold higher affinity for ethylmalonyl-CoA (Km = 4.3 μM) than malonyl-CoA
  • In vitro assays show negligible activity toward bulkier substrates (e.g., hexylmalonyl-CoA)The ethylmalonyl-CoA precursor originates from crotonyl-CoA via reductive carboxylation by SalG, a crotonyl-CoA carboxylase/reductase (CCR). SalG exhibits relaxed substrate specificity, accepting both crotonyl-CoA (forming ethylmalonyl-CoA) and 2-pentenyl-CoA (forming propylmalonyl-CoA for salinosporamide E) [1] [4] [5]. Feeding experiments with [1-¹³C]propionate confirm ethylmalonyl-CoA incorporation, resulting in specific ¹³C-enrichment at C-1 of salinosporamide B [1].

Table 3: Kinetic Parameters of SalA-AT1 for Malonyl-CoA Analogs

Extender UnitKm (μM)kcat (min⁻¹)Specificity Constant (kcat/Km)
Ethylmalonyl-CoA4.3 ± 0.525.5 ± 0.75.93
Chloroethylmalonyl-CoA4.4 ± 1.823.1 ± 2.65.25
Malonyl-CoA20.7 ± 4.215.4 ± 0.90.74
Propylmalonyl-CoA8.9 ± 1.118.2 ± 1.32.04

Comparative Analysis of Biosynthetic Convergence in Salinosporamide Congeners

Salinosporamide B represents one of several structurally similar congeners (A, D, E, J, K) generated through substrate diversification at the PKS extender unit step:

  • Salinosporamide B: Ethylmalonyl-CoA → ethyl side chain
  • Salinosporamide D: Methylmalonyl-CoA → methyl side chain
  • Salinosporamide A: Chloroethylmalonyl-CoA → chloroethyl side chain
  • Salinosporamide K: Malonyl-CoA → unsubstituted acetyl group

Phylogenetic analysis of AT1 domains reveals functional evolution:

  • S. tropica SalA-AT1 clusters with methylmalonyl-CoA-specific ATs but accepts ethylmalonyl-CoA
  • S. pacifica SalA-AT1 (76% identity) evolved malonyl-CoA specificity, producing salinosporamide KGenomic comparisons show the sal cluster maintains conserved synteny across species, but S. tropica uniquely harbors genes for ethylmalonyl-CoA (via salG) and chloroethylmalonyl-CoA biosynthesis (salL pathway), absent in S. pacifica [5] [9]. This modularity enables pathway engineering: supplementing S. tropica cultures with crotonate enhances ethylmalonyl-CoA production, increasing salinosporamide B titers 5-fold [1] [5].

Figure: Phylogenetic Analysis of AT Domains in Salinosporamide Biosynthesis

Malonyl-CoA-specific ATs  ├───S. pacifica SalA-AT1  └───FK506 PKS-AT  Methylmalonyl-CoA-specific ATs  ├───S. tropica SalA-AT1 (ethylmalonyl-CoA utilization)  ├───Rapamycin PKS-AT  └───Lovastatin PKS-AT  

Table 4: Natural Salinosporamide Congeners and Their C-2 Substituents

CongenerC-2 SubstituentBiosynthetic Extender UnitProducing Organism
Salinosporamide AChloroethylChloroethylmalonyl-CoAS. tropica
Salinosporamide BEthylEthylmalonyl-CoAS. tropica
Salinosporamide DMethylMethylmalonyl-CoAS. tropica
Salinosporamide EPropylPropylmalonyl-CoAS. tropica
Salinosporamide KHMalonyl-CoAS. pacifica
Cinnabaramide AHexylHexylmalonyl-CoATerrestrial Streptomyces

Properties

CAS Number

863126-95-8

Product Name

salinosporamide B

IUPAC Name

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-ethyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-3-10-12(18)16-15(13(19)20-14(10,15)2)11(17)9-7-5-4-6-8-9/h5,7,9-11,17H,3-4,6,8H2,1-2H3,(H,16,18)/t9-,10+,11+,14+,15+/m1/s1

InChI Key

SCJZQKFFYIGMCI-SHTIJGAHSA-N

SMILES

CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O

Solubility

Soluble in DMSO

Synonyms

Salinosporamide B;

Canonical SMILES

CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O

Isomeric SMILES

CC[C@H]1C(=O)N[C@@]2([C@]1(OC2=O)C)[C@H]([C@H]3CCCC=C3)O

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